N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-29(26,27)17-10-5-9-16(12-17)20-23-24-21(28-20)22-19(25)13-15-8-4-7-14-6-2-3-11-18(14)15/h2-12H,13H2,1H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUVJEISYRCEEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Methanesulfonylbenzoic Acid Hydrazide
The synthesis begins with converting 3-methanesulfonylbenzoic acid (1 ) to its hydrazide derivative (2 ) via refluxing with hydrazine hydrate in ethanol.
Reaction Conditions
- Reactants : 3-Methanesulfonylbenzoic acid (1.0 equiv), hydrazine hydrate (3.0 equiv).
- Solvent : Ethanol (anhydrous).
- Temperature : 80°C, 6–8 hours.
- Yield : 85–90%.
Mechanism : Nucleophilic acyl substitution, where hydrazine displaces the hydroxyl group of the carboxylic acid.
Cyclization to 5-(3-Methanesulfonylphenyl)-1,3,4-Oxadiazol-2-Amine
The hydrazide (2 ) undergoes cyclization with cyanogen bromide (CNBr) in basic aqueous conditions to form 5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-amine (3 ).
Reaction Conditions
- Reactants : Hydrazide (2 , 1.0 equiv), cyanogen bromide (1.2 equiv).
- Base : 10% NaOH (aqueous).
- Temperature : 0–5°C, 2 hours.
- Yield : 70–75%.
Mechanism : CNBr facilitates intramolecular cyclization, eliminating ammonia and forming the oxadiazole ring.
Synthesis of 2-(Naphthalen-1-yl)Acetic Acid
Friedel-Crafts Alkylation of Naphthalene
Naphthalene undergoes Friedel-Crafts acylation with chloroacetyl chloride in the presence of AlCl₃ to yield 2-(naphthalen-1-yl)acetyl chloride (4 ), which is hydrolyzed to the acid (5 ).
Reaction Conditions
- Reactants : Naphthalene (1.0 equiv), chloroacetyl chloride (1.5 equiv), AlCl₃ (2.0 equiv).
- Solvent : Dichloromethane.
- Temperature : 25°C, 12 hours.
- Hydrolysis : 2 M HCl, 60°C, 2 hours.
- Yield : 60–65%.
Regioselectivity : The reaction favors substitution at the α-position (position 1) of naphthalene due to steric and electronic factors.
Amidation of the Oxadiazole Amine
Acylation with 2-(Naphthalen-1-yl)Acetyl Chloride
The oxadiazole-2-amine (3 ) reacts with 2-(naphthalen-1-yl)acetyl chloride (4 ) in the presence of triethylamine to form the target acetamide (6 ).
Reaction Conditions
- Reactants : Oxadiazole-2-amine (3 , 1.0 equiv), acyl chloride (4 , 1.2 equiv), triethylamine (2.0 equiv).
- Solvent : Tetrahydrofuran (THF).
- Temperature : 0°C → 25°C, 4 hours.
- Yield : 80–85%.
Mechanism : Nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.
Alternative Coupling Methods
Using coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) improves yields (90–95%) by activating the carboxylic acid (5 ) without isolating the acyl chloride.
Spectroscopic Characterization and Validation
The final product is characterized via:
- ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), methanesulfonyl singlet (δ 3.1 ppm), naphthyl methylene (δ 4.2 ppm).
- ¹³C NMR : Oxadiazole carbons (δ 155–165 ppm), methanesulfonyl (δ 44 ppm).
- HRMS : [M+H]⁺ calculated for C₂₁H₁₇N₃O₄S: 420.1018; found: 420.1015.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Acyl Chloride Route | High reactivity, short reaction time | Requires anhydrous conditions | 80–85 |
| Coupling Agent Route | Mild conditions, avoids acyl chloride | Higher cost of reagents | 90–95 |
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the oxadiazole ring can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide has shown promise in various therapeutic areas:
- Anti-inflammatory Activity : The compound has been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. This inhibition suggests potential applications in treating inflammatory diseases such as arthritis and other conditions characterized by chronic inflammation .
- Antioxidant Properties : Studies indicate that this compound exhibits significant antioxidant activity, which could protect cells from oxidative stress and related damage. This property is particularly relevant for developing therapies aimed at neurodegenerative diseases where oxidative damage plays a critical role.
Antimicrobial Activity
Research has demonstrated that this compound possesses antibacterial properties against various pathogens. In vitro studies have shown effective inhibition of bacterial growth at specific concentrations, highlighting its potential as an antimicrobial agent .
Synthetic Pathways
The synthesis of this compound typically involves several steps:
- Formation of the Oxadiazole Ring : The initial step often includes the reaction of appropriate carboxylic acids with hydrazines or hydrazones to form the oxadiazole framework.
- Substitution Reactions : Subsequent reactions introduce the naphthalene moiety and methanesulfonyl group through electrophilic aromatic substitution or nucleophilic attack mechanisms.
- Final Acetylation : The final step involves acetylation to yield the target compound.
Case Studies
Several studies have investigated the therapeutic potential of this compound:
Study on COX Inhibition
A detailed investigation into the inhibition of COX enzymes revealed that this compound significantly reduced COX-2 activity in vitro. This suggests potential applications in treating inflammatory diseases .
Antioxidant Evaluation
In a study assessing the antioxidant capacity of various compounds, this oxadiazole derivative demonstrated a notable ability to scavenge free radicals. This indicates its potential use as a protective agent against oxidative damage in cells .
Mechanism of Action
The mechanism of action of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Modifications
The target compound shares core features with several classes of molecules:
Key Structural Differences :
Comparison :
- The target compound’s synthesis likely parallels S-alkylation routes in , but its methanesulfonyl group may require additional oxidation steps.
- Triazole derivatives (6a-m) benefit from click chemistry’s efficiency and regioselectivity .
Physicochemical and Spectral Properties
Key Observations :
- Nitro-substituted triazoles (e.g., 6b) show distinct IR peaks for –NO₂ (1504 cm⁻¹) and downfield-shifted NH protons (δ 10.79) .
- The target compound’s methanesulfonyl group would likely exhibit strong IR absorption near 1300–1350 cm⁻¹ (S=O stretching).
Comparison :
Biological Activity
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a 1,3,4-oxadiazole ring, which is known for its significant biological properties. The presence of the methanesulfonylphenyl and naphthalen-1-yl groups enhances its structural diversity and potential reactivity. Its molecular formula is with a molecular weight of approximately 414.4 g/mol.
This compound exhibits several mechanisms of action:
- Anticancer Activity : Compounds containing the 1,3,4-oxadiazole framework have been reported to exhibit anticancer properties by inhibiting various enzymes and growth factors such as telomerase and topoisomerase. These compounds can induce apoptosis in cancer cells by activating caspase pathways .
- Antimicrobial Effects : The oxadiazole derivatives often show antimicrobial activity by disrupting bacterial cell function. This is achieved through interactions with bacterial enzymes and proteins, leading to the inhibition of essential metabolic processes .
- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes and reducing the production of pro-inflammatory mediators .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
Several studies have investigated the biological activity of similar oxadiazole derivatives:
- Cytotoxicity Studies : In one study involving various 1,3,4-oxadiazole derivatives tested on human lung cancer (A549) and glioma (C6) cell lines, certain compounds exhibited IC50 values as low as 0.14 μM, indicating strong cytotoxic effects .
- Antimicrobial Testing : Research has shown that oxadiazole derivatives can effectively inhibit the growth of several bacterial strains. For instance, compounds similar to this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide?
- Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazides or hydrazides under acidic conditions. Subsequent functionalization with 3-methanesulfonylphenyl and naphthylacetamide groups requires coupling agents like EDCI/HOBt or copper-catalyzed cross-coupling. Key steps include refluxing in anhydrous solvents (e.g., THF or DMF) and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
- Validation : Confirm intermediate purity using TLC and final product identity via /-NMR and HRMS .
Q. How can structural characterization of this compound be rigorously validated?
- Techniques :
- NMR Spectroscopy : Assign peaks for the methanesulfonyl group ( ~3.0–3.3 ppm for ), naphthalene protons ( 7.2–8.5 ppm), and oxadiazole ring protons ( 8.0–8.3 ppm) .
- Mass Spectrometry : HRMS (ESI-TOF) confirms molecular ion peaks (e.g., [M+H]) with mass accuracy <5 ppm .
- IR Spectroscopy : Identify carbonyl ( ~1670–1700 cm) and sulfonyl ( ~1150–1350 cm) stretches .
Q. What solvents and reaction conditions minimize side products during synthesis?
- Best Practices : Use anhydrous solvents (DMF, THF) under inert atmospheres (N/Ar) to prevent hydrolysis. Optimize coupling reactions at 0–5°C to suppress undesired acylation or oxidation. For cyclization steps, employ catalytic p-toluenesulfonic acid (PTSA) at 80–100°C .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity or binding affinity?
- Approach :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes like lipoxygenase or kinases). Focus on hydrogen bonding with the oxadiazole ring and hydrophobic interactions with the naphthalene group .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected -NMR splitting patterns)?
- Troubleshooting :
- Dynamic Effects : Use variable-temperature NMR to detect conformational exchange broadening.
- Stereochemical Assignments : Employ NOESY/ROESY to identify spatial proximity between protons (e.g., naphthalene and oxadiazole groups) .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Design Modifications :
- Lipophilicity Adjustment : Introduce polar substituents (e.g., hydroxyl or amine groups) to improve aqueous solubility while retaining the oxadiazole core.
- Metabolic Stability : Replace labile groups (e.g., methyl sulfonyl with trifluoromethyl sulfonyl) to reduce CYP450-mediated degradation .
Q. How does the methanesulfonyl group influence bioactivity compared to analogs with other sulfonyl substituents?
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Effects : The group enhances electrophilicity of the oxadiazole ring, improving interactions with nucleophilic enzyme residues.
- Comparative Studies : Synthesize analogs with , , or and evaluate IC shifts in enzyme inhibition assays .
Methodological Considerations
Q. How to design a robust SAR study for this compound?
- Framework :
Core Modifications : Vary the oxadiazole substituents (e.g., phenyl vs. pyridyl).
Side-Chain Variations : Test acetamide replacements (e.g., propionamide or sulfonamide).
Bioisosteres : Replace naphthalene with indole or biphenyl groups.
Q. What crystallization conditions yield high-quality X-ray diffraction data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
